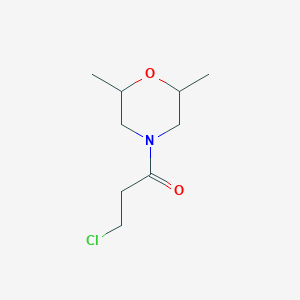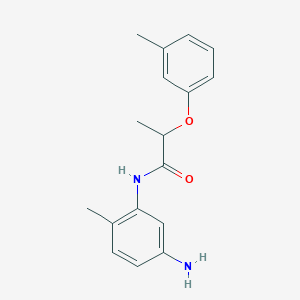
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, or 5-AMPP, is an organic compound with a variety of applications in scientific research. This compound is primarily used as a reagent or substrate in biochemical and physiological experiments, and has the potential to be used in a variety of future directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves the reaction of 5-Amino-2-methylbenzoic acid with 3-methylphenol to form 5-Amino-2-methylphenyl 3-methylphenyl ether. This ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product.
Starting Materials
5-Amino-2-methylbenzoic acid, 3-methylphenol, 2-bromo-N-(propan-2-yl)propanamide
Reaction
Step 1: 5-Amino-2-methylbenzoic acid is reacted with thionyl chloride to form 5-Amino-2-methylbenzoyl chloride., Step 2: 5-Amino-2-methylbenzoyl chloride is then reacted with 3-methylphenol in the presence of a base such as triethylamine to form 5-Amino-2-methylphenyl 3-methylphenyl ether., Step 3: 5-Amino-2-methylphenyl 3-methylphenyl ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base such as potassium carbonate to form N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide.
Mecanismo De Acción
5-AMPP works by binding to enzymes, which then catalyze the conversion of the compound into a product. This product then binds to other enzymes, which catalyze the conversion of the product into a second product. This second product is then further converted into other products, which can be used in biochemical and physiological experiments.
Efectos Bioquímicos Y Fisiológicos
5-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to increase the activity of certain enzymes, such as catechol-O-methyltransferase and choline acetyltransferase. In addition, it has been shown to activate certain receptors, such as the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-AMPP in laboratory experiments is that it is relatively easy to synthesize. It also has a low cost and can be stored for long periods of time without degrading. However, one of the major limitations of using 5-AMPP is that it can be toxic if used in high concentrations. In addition, it can be difficult to accurately measure the concentration of 5-AMPP in a solution.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-AMPP. It could be used to study the effects of drugs on enzymes or receptors in different tissues or cell types. It could also be used to study the effects of different environmental conditions, such as temperature or pH, on enzymes or receptors. In addition, it could be used to study the interactions between different enzymes and substrates, or to study the effects of different drugs on enzymes and receptors. Finally, it could be used to study the effects of different compounds on enzymes or receptors in different tissues or cell types.
Aplicaciones Científicas De Investigación
5-AMPP is primarily used as a reagent or substrate in biochemical and physiological experiments. It is often used to study the interactions between enzymes and substrates, and to measure the activity of enzymes. It is also used to study the activity of enzymes in different tissues or cell types, and to measure the effects of drugs on enzymes.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-10-14(18)8-7-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILGNHHLWVJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

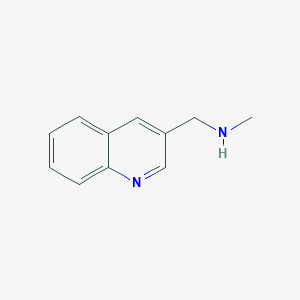
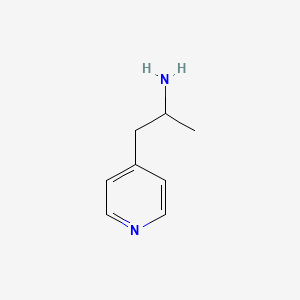
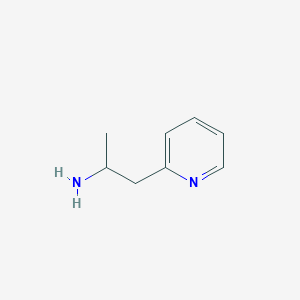
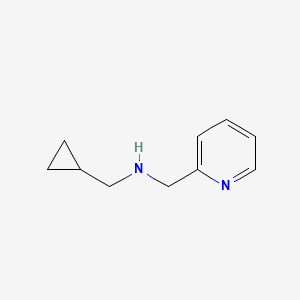
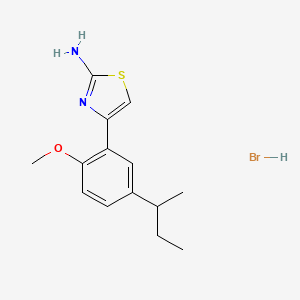
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
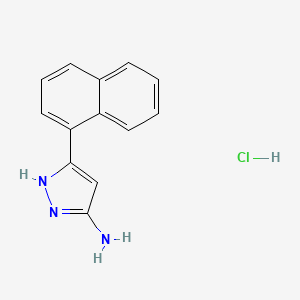

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)


